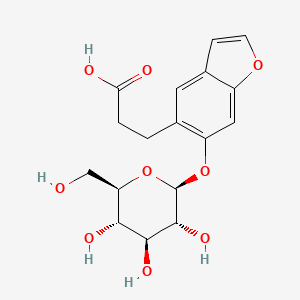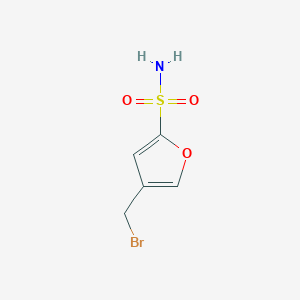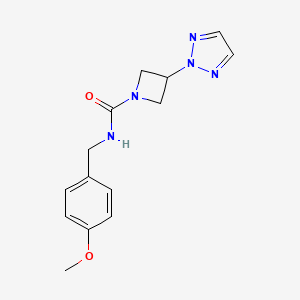
Cnidioside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cnidioside A is a glycoside compound with the molecular formula C17H20O9. It is derived from the plant Cnidium monnieri, which is commonly used in traditional Chinese medicine. This compound is known for its various biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cnidioside A involves several steps, starting from the extraction of the plant material. The process typically includes:
Extraction: The plant material is extracted using solvents such as ethanol or methanol.
Isolation: The extract is then subjected to chromatographic techniques to isolate this compound.
Purification: The isolated compound is purified using recrystallization or other purification methods.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures higher yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Cnidioside A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified biological activities.
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of other glycosides.
Biology: It exhibits significant biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Cnidioside A has potential therapeutic applications in treating conditions such as inflammation and oxidative stress.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
Cnidioside A exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Molecular Targets: The compound interacts with specific receptors and enzymes involved in inflammation and oxidative stress pathways.
Comparison with Similar Compounds
Cnidioside A is unique compared to other glycosides due to its specific structure and biological activities. Similar compounds include:
Cnidioside B: Another glycoside from Cnidium monnieri with similar but distinct biological activities.
Osthole: A coumarin derivative from the same plant with different therapeutic properties.
Imperatorin: Another compound from Cnidium monnieri with unique pharmacological effects.
This compound stands out due to its specific anti-inflammatory and antioxidant properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h3-6,12,14-18,21-23H,1-2,7H2,(H,19,20)/t12-,14-,15+,16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMWGMHIZWOKHV-USACIQFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)CCC(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC2=CC(=C(C=C21)CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethoxy-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2763760.png)
![Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2763761.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2763765.png)
![1H,3H,4H-pyrano[4,3-b]quinolin-10-amine](/img/structure/B2763767.png)

![2,5-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2763770.png)



![N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2763777.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B2763778.png)
![2-[(2-Acetamidoethyl)amino]propanoic acid hydrochloride](/img/structure/B2763780.png)
![N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2763781.png)
![N-[3-[(2-Chloroacetyl)amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2763782.png)
